molecular formula C19H16ClNO3 B1440525 3-acetyl-6-chloro-4-(4-ethoxyphenyl)quinolin-2(1H)-one CAS No. 1283109-71-6

3-acetyl-6-chloro-4-(4-ethoxyphenyl)quinolin-2(1H)-one

Cat. No.: B1440525
CAS No.: 1283109-71-6
M. Wt: 341.8 g/mol
InChI Key: VYWMRUBDVCAOFQ-UHFFFAOYSA-N
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Description

3-acetyl-6-chloro-4-(4-ethoxyphenyl)quinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-6-chloro-4-(4-ethoxyphenyl)quinolin-2(1H)-one typically involves multi-step organic reactions. One possible route could be:

    Starting Material: 4-ethoxyaniline

    Step 1: Nitration of 4-ethoxyaniline to form 4-ethoxy-2-nitroaniline.

    Step 2: Reduction of the nitro group to form 4-ethoxy-2-aminophenol.

    Step 3: Cyclization with acetyl chloride and chloroacetyl chloride to form the quinoline core.

    Step 4: Chlorination at the 6-position using a chlorinating agent like phosphorus oxychloride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents for each reaction step.

    Temperature and Pressure: Control of temperature and pressure to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-6-chloro-4-(4-ethoxyphenyl)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide using oxidizing agents like m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group to an alcohol using reducing agents like sodium borohydride.

    Substitution: Halogen substitution reactions at the chloro position using nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: m-chloroperbenzoic acid, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino, thiol, or other substituted quinoline derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Antimicrobial Activity: Potential antimicrobial properties against bacteria and fungi.

    Anticancer Activity: Studied for its potential anticancer properties.

Medicine

    Drug Development: Investigated as a lead compound for the development of new pharmaceuticals.

Industry

    Dye Manufacturing: Used in the synthesis of dyes and pigments.

    Material Science:

Mechanism of Action

The mechanism of action of 3-acetyl-6-chloro-4-(4-ethoxyphenyl)quinolin-2(1H)-one depends on its specific biological activity. For example:

    Antimicrobial Activity: May involve inhibition of bacterial enzymes or disruption of cell membranes.

    Anticancer Activity: May involve inhibition of cell proliferation pathways or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinolin-2(1H)-one: A simpler derivative without the acetyl and ethoxy groups.

Uniqueness

3-acetyl-6-chloro-4-(4-ethoxyphenyl)quinolin-2(1H)-one is unique due to its specific substitutions, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

3-acetyl-6-chloro-4-(4-ethoxyphenyl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-3-24-14-7-4-12(5-8-14)18-15-10-13(20)6-9-16(15)21-19(23)17(18)11(2)22/h4-10H,3H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWMRUBDVCAOFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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